5-(Azetidin-3-yl)-3-((2-chlorophenoxy)methyl)-1,2,4-oxadiazole hydrochloride
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Overview
Description
5-(Azetidin-3-yl)-3-((2-chlorophenoxy)methyl)-1,2,4-oxadiazole hydrochloride is a synthetic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Azetidin-3-yl)-3-((2-chlorophenoxy)methyl)-1,2,4-oxadiazole hydrochloride typically involves multiple steps. One common method includes the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through the cyclization of appropriate precursors under basic conditions.
Oxadiazole Formation: The oxadiazole ring is formed by reacting hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Coupling Reaction: The final step involves coupling the azetidine and oxadiazole moieties with the 2-chlorophenoxy group using a suitable coupling reagent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-(Azetidin-3-yl)-3-((2-chlorophenoxy)methyl)-1,2,4-oxadiazole hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out to modify the functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chlorophenoxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like sodium hydroxide or halogenating agents can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
5-(Azetidin-3-yl)-3-((2-chlorophenoxy)methyl)-1,2,4-oxadiazole hydrochloride has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly for its antimicrobial and anti-inflammatory properties.
Biology: It is used in biological studies to understand its effects on cellular processes and its potential as a therapeutic agent.
Materials Science: The compound is explored for its use in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 5-(Azetidin-3-yl)-3-((2-chlorophenoxy)methyl)-1,2,4-oxadiazole hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in the biological activity of the compound. The exact pathways and molecular interactions are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- 5-(Azetidin-3-yl)-3-((2-methylphenoxy)methyl)-1,2,4-oxadiazole hydrochloride
- 5-(Azetidin-3-yl)-3-((2-fluorophenoxy)methyl)-1,2,4-oxadiazole hydrochloride
Uniqueness
The uniqueness of 5-(Azetidin-3-yl)-3-((2-chlorophenoxy)methyl)-1,2,4-oxadiazole hydrochloride lies in its specific chemical structure, which imparts distinct properties and potential applications. The presence of the chlorophenoxy group, for example, may enhance its biological activity compared to similar compounds with different substituents.
Properties
IUPAC Name |
5-(azetidin-3-yl)-3-[(2-chlorophenoxy)methyl]-1,2,4-oxadiazole;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN3O2.ClH/c13-9-3-1-2-4-10(9)17-7-11-15-12(18-16-11)8-5-14-6-8;/h1-4,8,14H,5-7H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYNPQTQOKPSVER-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)C2=NC(=NO2)COC3=CC=CC=C3Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13Cl2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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